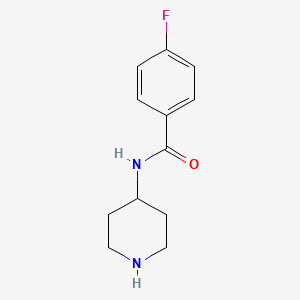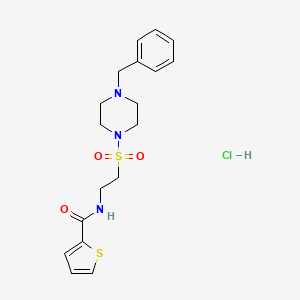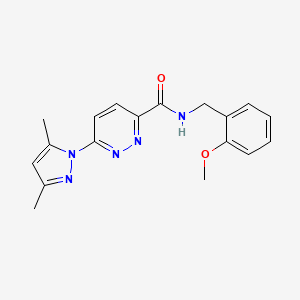![molecular formula C19H13ClN2O2 B2992666 4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone CAS No. 338785-59-4](/img/structure/B2992666.png)
4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone” is a chemical compound with the molecular formula C19H13ClN2O2 . It’s a complex organic compound that belongs to the class of phthalazinones .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phthalazinone core with a 2-chlorophenyl group and a furyl group attached to it . The exact structural details, including bond lengths and angles, are not available in the retrieved information.Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 336.772 Da . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.Applications De Recherche Scientifique
Antifungal Applications
A study by Derita et al. (2013) synthesized polysubstituted phthalazinone derivatives and tested their antifungal activity against a range of pathogenic yeasts and filamentous fungi. One compound exhibited remarkable antifungal activity, particularly against dermatophytes and Cryptococcus neoformans, providing valuable data for the future design of novel antifungal analogues (Derita et al., 2013).
Antimicrobial and Anticancer Activities
Önkol et al. (2008) synthesized new derivatives involving phthalazinone, exploring their antimicrobial properties. The study found that these compounds showed activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi, with certain derivatives exhibiting pronounced antimicrobial activities, indicating potential therapeutic applications (Önkol et al., 2008).
Another study by Li et al. (2006) focused on the synthesis of novel 1,4-disubstituted phthalazines, assessing their anticancer activities in vitro. Two analogues showed higher activity than a cisplatin control against cancer cell lines, suggesting their potential as anticancer agents (Li et al., 2006).
Material Science and Photochemistry
Research into the properties of phthalazinone derivatives extends beyond biomedical applications. For instance, Liu Peng (2005) investigated new soluble aromatic poly(aryl amide)s containing chlorine-substituted phthalazinone moieties. These polymers exhibit high thermal stability and solubility in organic solvents, suggesting their potential for use in advanced material applications (Liu Peng, 2005).
Additionally, a study by Pohlers et al. (1997) explored the photochemistry and photophysics of certain compounds that find application as photoacid generators in photoresist formulations, which are crucial for the development of photolithographic processes in the semiconductor industry (Pohlers et al., 1997).
Safety and Hazards
Propriétés
IUPAC Name |
4-[[5-(2-chlorophenyl)furan-2-yl]methyl]-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2/c20-16-8-4-3-7-15(16)18-10-9-12(24-18)11-17-13-5-1-2-6-14(13)19(23)22-21-17/h1-10H,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGXKJVLSGUKJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC=C(O3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[[methyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]methyl]benzamide](/img/structure/B2992583.png)
![1'-(2-Ethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2992585.png)

![2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2992587.png)
![5-Fluoro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2992588.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide](/img/structure/B2992591.png)
![7-[(5-methylfuran-2-yl)methyl]-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2992594.png)


![Methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2992600.png)
![N-[(4-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B2992601.png)

![2-[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetic acid](/img/structure/B2992606.png)
